Octadecanoic-d35 acid
Octadecanoic-d35 acid
Stearic acid-d35 is intended for use as an internal standard for the quantification of stearic acid by GC- or LC-MS. Stearic acid is a long-chain saturated fatty acid. It is a major component of cocoa butter and has also been found in beef fat and vegetable oils. Unlike many long-chain saturated fatty acids, dietary stearic acid does not induce hypercholesterolemia or raise LDL-cholesterol.
Brand Name:
Vulcanchem
CAS No.:
17660-51-4
VCID:
VC21021760
InChI:
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
SMILES:
CCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula:
C18H36O2
Molecular Weight:
319.7 g/mol
Octadecanoic-d35 acid
CAS No.: 17660-51-4
Cat. No.: VC21021760
Molecular Formula: C18H36O2
Molecular Weight: 319.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Stearic acid-d35 is intended for use as an internal standard for the quantification of stearic acid by GC- or LC-MS. Stearic acid is a long-chain saturated fatty acid. It is a major component of cocoa butter and has also been found in beef fat and vegetable oils. Unlike many long-chain saturated fatty acids, dietary stearic acid does not induce hypercholesterolemia or raise LDL-cholesterol. |
|---|---|
| CAS No. | 17660-51-4 |
| Molecular Formula | C18H36O2 |
| Molecular Weight | 319.7 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid |
| Standard InChI | InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
| Standard InChI Key | QIQXTHQIDYTFRH-KNAXIHRDSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O |
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